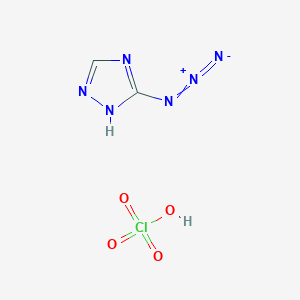![molecular formula C14H14N2O4 B14206654 Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl- CAS No. 823235-08-1](/img/structure/B14206654.png)
Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl- is a complex organic compound with the molecular formula C11H12N2O4. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl- typically involves multiple steps, starting from the appropriate benzamide derivative. The process often includes acetylation and subsequent reactions with propargylamine under controlled conditions. Specific reagents and catalysts are used to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also common in industrial settings .
化学反応の分析
Types of Reactions
Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are possible, especially at the acetyloxy and propynyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
Salicylamide: Known for its analgesic and antipyretic properties.
Ethenzamide: Used as an analgesic and anti-inflammatory agent.
Uniqueness
Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its propynyl group, in particular, allows for unique interactions and reactions not observed in simpler benzamide derivatives .
特性
CAS番号 |
823235-08-1 |
|---|---|
分子式 |
C14H14N2O4 |
分子量 |
274.27 g/mol |
IUPAC名 |
[2-oxo-2-[2-(prop-2-ynylcarbamoyl)anilino]ethyl] acetate |
InChI |
InChI=1S/C14H14N2O4/c1-3-8-15-14(19)11-6-4-5-7-12(11)16-13(18)9-20-10(2)17/h1,4-7H,8-9H2,2H3,(H,15,19)(H,16,18) |
InChIキー |
MRIAIJAKKPHUEY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC(=O)NC1=CC=CC=C1C(=O)NCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Cyclohexylmethylamino)phenyl]thiourea](/img/structure/B14206572.png)
![1-[(2S)-2-(2-Oxopropyl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14206575.png)
![4-(4-Morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B14206576.png)
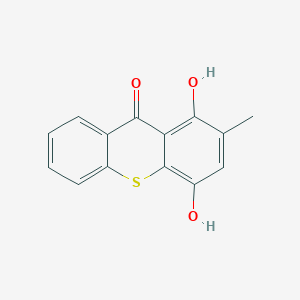
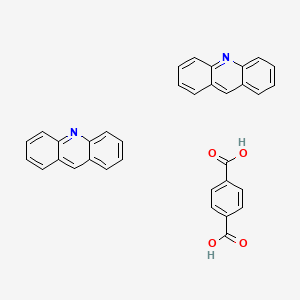
![1,1'-[(1R,2R)-Cyclohexane-1,2-diyl]dipiperidine](/img/structure/B14206595.png)
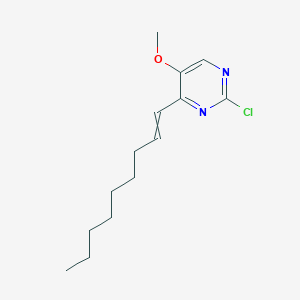
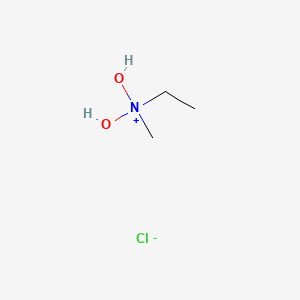
![N-[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide](/img/structure/B14206626.png)
![1-[5-(Benzyloxy)pentane-1-sulfonyl]-4-methylbenzene](/img/structure/B14206634.png)
![1-(1,3-Dihydro-2H-isoindol-2-yl)-2-[(diphenylmethyl)amino]ethan-1-one](/img/structure/B14206640.png)
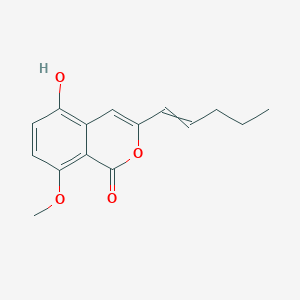
![3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14206662.png)
